molecular formula C15H14N2O3 B1420133 N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 1152610-85-9

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B1420133
CAS No.: 1152610-85-9
M. Wt: 270.28 g/mol
InChI Key: YCMKUJOXPCPBBR-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine” is not available, 4-Nitrophenol is known to be a human xenobiotic metabolite and a mouse metabolite .

Safety and Hazards

4-Nitrophenol is considered hazardous. It is poisonous by ingestion and moderately toxic by skin contact . It may cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed .

Future Directions

The field of chemistry continues to explore the properties and potential applications of nitrophenol derivatives. For instance, research is being conducted on the catalytic reduction of 4-nitrophenol by nanostructured materials as a benchmark reaction . This research could lead to the development of more efficient catalysts for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of 4-nitroaniline with a suitable benzopyran derivative. One common method is the condensation reaction between 4-nitroaniline and 3,4-dihydro-2H-1-benzopyran-4-one in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-aminophenyl-3,4-dihydro-2H-1-benzopyran-4-amine.

    Oxidation: Corresponding quinones or other oxidized derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its combination of a benzopyran ring with a nitrophenyl group and an amine group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(4-nitrophenyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-17(19)12-7-5-11(6-8-12)16-14-9-10-20-15-4-2-1-3-13(14)15/h1-8,14,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMKUJOXPCPBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine

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